molecular formula C16H16N2O B12920034 5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one CAS No. 95994-33-5

5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one

Cat. No.: B12920034
CAS No.: 95994-33-5
M. Wt: 252.31 g/mol
InChI Key: UGIBFCLCBLTXQF-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family This compound is characterized by a pyrazolidinone ring substituted with a phenyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyrazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)-1-phenylpyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

95994-33-5

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

5-(4-methylphenyl)-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C16H16N2O/c1-12-7-9-13(10-8-12)15-11-16(19)17-18(15)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,17,19)

InChI Key

UGIBFCLCBLTXQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3

Origin of Product

United States

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